molecular formula C18H15Cl2N3O3S B2811074 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 551930-99-5

3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No.: B2811074
CAS No.: 551930-99-5
M. Wt: 424.3
InChI Key: YVMZCXZPBPJQET-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole (CAS 551930-99-5) is a high-purity chemical compound with the molecular formula C18H15Cl2N3O3S and a molecular weight of 424.3 g/mol. This reagent features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant thermal and chemical stability, which provides metabolic stability in biological systems . The 1,2,4-oxadiazole ring is extensively used as a bio-isosteric replacement for ester and amide functional groups, helping to mitigate metabolism-related liabilities and improve the drug-like properties of novel research compounds . Compounds based on the 1,2,4-oxadiazole scaffold demonstrate a broad spectrum of pharmacological activities in research, including investigated potential as apoptosis inducers and anticancer agents , antimicrobial and anti-tubercular agents , and anti-inflammatory agents . This specific derivative is offered with a purity of 95.00% and is available for purchase in various quantities for research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-13-9-7-12(8-10-13)17-21-18(26-22-17)15-5-3-11-23(15)27(24,25)16-6-2-1-4-14(16)20/h1-2,4,6-10,15H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMZCXZPBPJQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization with pyrrolidine and subsequent oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of oxadiazole derivatives. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against glioblastoma cell lines. The results indicated that several compounds exhibited significant apoptotic activity, suggesting potential as anticancer agents .

Case Study:
In a study assessing the efficacy of various oxadiazole compounds against cancer cell lines, one derivative showed a promising growth inhibition rate of 65% at a concentration of 10 µM against SNB-19 cells . Molecular docking studies further confirmed the binding affinity of these compounds to tubulin, a key target in cancer therapy.

Anti-Diabetic Properties

Research has also focused on the anti-diabetic potential of oxadiazole derivatives. In vivo studies using genetically modified Drosophila melanogaster models revealed that certain synthesized compounds significantly reduced glucose levels, indicating their effectiveness in managing diabetes .

Case Study:
Compounds derived from 1,3,4-oxadiazoles demonstrated notable anti-diabetic activity in Drosophila models, with reductions in blood glucose levels observed after treatment with specific derivatives . These findings support the further exploration of oxadiazoles as therapeutic agents for diabetes management.

Antimicrobial Activity

Oxadiazoles have shown promising antimicrobial effects against various pathogens. A study synthesized oxadiazole derivatives that were evaluated for their antibacterial and antifungal activities. The results indicated that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Study:
In vitro assays revealed that some oxadiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antimicrobial agents .

Synthesis and Characterization

The synthesis of 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves multi-step reactions starting from accessible precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the sulfonyl group allows for strong interactions with protein targets, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include 1,3,4-oxadiazoles and related heterocycles with sulfonyl, pyrrolidinyl, or chlorophenyl substituents. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 1,2,4-oxadiazole 3-(4-Cl-phenyl); 5-[1-(2-Cl-phenylsulfonyl)-2-pyrrolidinyl] ~449.34* Dual chloro-substitution, sulfonyl-pyrrolidine
7h () 1,3,4-oxadiazole 5-[1-(4-Cl-phenylsulfonyl)-piperidin-4-yl]; 2-(2-pentylthio) 429.00 Piperidine instead of pyrrolidine; alkylthio chain
7k () 1,3,4-oxadiazole 5-[1-(4-Cl-phenylsulfonyl)-piperidin-4-yl]; 2-(benzylthio) 429.00 Benzylthio group; piperidine core
Compound in 1,3,4-oxadiazole 2-(4-Cl-phenyl); 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl] 297.73 Triazole-thiomethyl substituent
5-(2-Cl-pyridin-3-yl)-3-(2-difluoromethoxy-phenyl)-1,2,4-oxadiazole () 1,2,4-oxadiazole 5-(2-Cl-pyridinyl); 3-(2-difluoromethoxy-phenyl) 323.69 Fluorinated methoxy group; pyridine ring

*Calculated based on formula C₁₉H₁₆Cl₂N₃O₃S.

Key Observations :

  • Core Heterocycle : The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazole in –11, which alters ring electronic properties and metabolic stability.
  • Ring Systems : Piperidine () vs. pyrrolidine (target compound) introduces differences in ring size and conformational flexibility.
Physicochemical Properties
  • Lipophilicity : The target compound’s dual chlorophenyl groups increase logP compared to analogues with alkylthio chains (e.g., 7h, logP ~3.5–4.0).
  • Solubility: Sulfonyl groups enhance water solubility relative to non-polar derivatives (e.g., benzylthio in 7k).
  • Melting Points : analogues exhibit MPs of 98–132°C, suggesting crystalline stability; the target compound’s MP is unreported but likely similar .

Biological Activity

3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxadiazole ring and sulfonamide moieties. The synthesis typically involves the reaction of 4-chlorophenylsulfonyl chloride with piperidine derivatives, followed by cyclization to form the oxadiazole ring. The general synthetic pathway can be summarized as follows:

  • Preparation of Sulfonamide : The initial step involves the reaction of 4-chlorophenylsulfonyl chloride with a suitable amine.
  • Cyclization : The resulting sulfonamide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the oxadiazole derivative.

Anticancer Properties

Research has highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : One study reported that derivatives demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against renal and ovarian cancer cell lines respectively .
  • Mechanism of Action : These compounds may exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains:

  • Broad Spectrum : Compounds have been effective against both gram-positive and gram-negative bacteria .
  • Selectivity Index : Some derivatives showed a high selectivity index (SI), indicating lower toxicity towards human cells compared to their antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays:

  • Inhibition of COX Enzymes : Compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process .
  • Cytokine Modulation : These compounds may modulate the production of pro-inflammatory cytokines, thus contributing to their anti-inflammatory effects.

Research Findings and Case Studies

StudyFindings
Demonstrated synthesis and biological evaluation of oxadiazole derivatives showing anticancer activity against multiple cell lines.
Reported significant cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cells.
Highlighted broad-spectrum antimicrobial activity with effective inhibition against various bacterial strains.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization techniques for 3-(4-chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole?

  • Synthesis : Multi-step reactions involving cyclization of precursors (e.g., hydrazides or nitriles) under controlled conditions. Key reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) .
  • Characterization :

  • ¹H-NMR/LC-MS : Confirm molecular structure and purity .
  • Elemental analysis : Validate elemental composition .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., analogous oxadiazole derivatives in ) .

Q. How can researchers elucidate the structural features of this compound using spectroscopic methods?

  • ¹H/¹³C-NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
  • FT-IR : Detect functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via LC-MS) .

Q. What methodologies are used to evaluate the compound’s biological activity in early-stage research?

  • In vitro assays : Antimicrobial/antifungal activity via agar diffusion; cytotoxicity using MTT assays on cancer cell lines .
  • Molecular docking : Screen against targets (e.g., bacterial enzymes or cancer-related proteins) using software like AutoDock .
  • ADME analysis : Predict pharmacokinetics (e.g., logP for lipophilicity, CYP450 interactions) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Key substituent effects :

Substituent PositionModificationObserved Activity ChangeSource
4-ChlorophenylReplacement with nitro groupIncreased antimicrobial activity
Pyrrolidinyl-sulfonylFluorinationEnhanced metabolic stability
  • Methodology : Systematic substitution of aromatic/heterocyclic groups followed by bioassays and docking to map pharmacophores .

Q. What strategies mitigate contradictions in spectroscopic data during structural validation?

  • Case example : Discrepancies in ¹H-NMR shifts due to solvent polarity or tautomerism.
  • Resolution :

  • Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to standardize conditions .
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?

  • Critical parameters :

  • Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterocycle formation .
  • Workup : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD plots for protein-ligand complexes) .
  • Free energy calculations (MM-PBSA/GBSA) : Quantify binding affinities .
  • Druggability assessment : Use SwissADME or ADMETlab to prioritize analogs with favorable profiles .

Q. How does the compound’s stability under varying pH/temperature conditions impact experimental design?

  • Degradation studies :

ConditionObservationImplication
pH < 3Oxadiazole ring hydrolysisAvoid acidic buffers in formulation
T > 80°CSulfonyl group decompositionUse low-temperature storage
  • Analytical monitoring : Track degradation via HPLC-UV at 254 nm .

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